N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(24(2)23-14)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQHZBXWFSAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-1,3-Benzothiazol-2-Amine
The benzothiazole scaffold is synthesized via cyclization of 2-amino-4-chlorobenzenethiol with chlorinated reagents. As demonstrated in triazolo-heterocycle syntheses, 2-chloro-1,3-benzothiazole derivatives form through fusion reactions at 170–180°C between 2-aminothiophenol analogs and acyl chlorides. For the 4-chloro variant, 2-amino-4-chlorobenzenethiol is heated with chloroacetyl chloride in toluene under reflux, yielding 4-chloro-1,3-benzothiazol-2-amine (85% yield). Spectral validation includes:
Preparation of 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
Pyrazole ring formation employs cyclocondensation of acetylacetone with hydrazine hydrate. In ethanol under reflux, acetylacetone reacts with hydrazine to form 1,3-dimethyl-1H-pyrazole-5-carbonitrile, which is hydrolyzed to the carboxylic acid using 6M HCl. Key data:
- Yield : 78% after recrystallization (ethanol:water, 3:1).
- 13C-NMR : δ 165.2 (C=O), 148.7 (C-5), 15.3 and 22.1 (CH3 groups).
Stepwise Assembly of the Target Compound
Amide Coupling Between Benzothiazole and Pyrazole Moieties
The benzothiazole amine (1 equiv) and pyrazole carboxylic acid (1.2 equiv) undergo coupling using EDCl/HOBt in dichloromethane. After 12 hours at 25°C, the intermediate N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is isolated (72% yield).
Introduction of the Morpholinopropyl Side Chain
The secondary amine on the pyrazole is alkylated with 3-chloropropylmorpholine hydrochloride in acetonitrile using K2CO3 as a base. Refluxing for 8 hours affords the tertiary amine (68% yield).
Hydrochloride Salt Formation
The free base is treated with HCl (1.1 equiv) in diethyl ether, yielding the hydrochloride salt (95% recovery).
- Mp : 214–216°C (decomposition).
- Elemental Analysis : Calcd. for C20H24Cl2N6O2S: C, 48.29%; H, 4.86%; N, 16.89%. Found: C, 48.15%; H, 4.91%; N, 16.72%.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Functionalization
Competing alkylation at the pyrazole N-1 versus N-2 positions is mitigated by steric hindrance from the 1,3-dimethyl groups, favoring N-1 substitution. Solvent polarity (acetonitrile > DMF) further enhances selectivity.
Purification of Hydrophilic Intermediates
The morpholinopropyl side chain’s hydrophilicity complicates isolation. Counteracted by salt formation (HCl) and crystallization from ethanol/ether mixtures.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC (C18 column, MeCN/H2O 60:40, 1 mL/min): Retention time = 9.2 min, purity >99%.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound featuring a benzothiazole moiety, a pyrazole ring, and a morpholine substituent. The hydrochloride salt form enhances its solubility and stability.
Primary Applications
- Agricultural Applications This compound is used as an insecticide and fungicide for crop protection and to increase agricultural productivity. It is effective against pests such as the diamondback moth, with efficacy comparable to commercial insecticides like triflumuron, and also demonstrates broad-spectrum antifungal properties.
Synthesis
The synthesis of this compound involves multiple steps under carefully controlled reaction conditions to ensure high yield and purity.
Biological Activity
The chlorobenzothiazole group contributes to the compound's biological activity.
- Insecticidal and Fungicidal Activities It has demonstrated significant insecticidal and fungicidal activities.
- Interaction with Biological Targets Interaction studies have shown that this compound interacts with specific biological targets in insects and fungi, potentially inhibiting chitin synthase or other metabolic pathways essential for pest development.
Potential Medicinal Chemistry Applications
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes such as cyclooxygenase (COX) or interact with cellular receptors to modulate biological pathways. Molecular docking studies have shown that it can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison of Pyrazole-Carboxamide Analogs ()
| Compound | Substituents (R1, R2) | Yield (%) | mp (°C) | Molecular Formula |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | C21H15ClN6O |
| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 | C21H14Cl2N6O |
| 3c | p-Tolyl, Phenyl | 62 | 123–125 | C22H17ClN6O |
| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 | C21H14ClFN6O |
Benzothiazole-Containing Analog: Compound
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride () shares a nearly identical core structure but differs in two critical regions:
Benzothiazole Substituents :
- The target compound has a 4-chloro substitution, while the analog features 7-chloro-4-methoxy groups. The methoxy group in the latter increases electron density and may enhance solubility via hydrogen bonding .
Side Chain: The target’s morpholinopropyl group provides a six-membered ring with an oxygen atom, enhancing polarity and rigidity.
Table 2: Structural and Functional Comparison with Compound
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety and a pyrazole ring, which are linked through a morpholine group. The presence of chlorine and dimethyl groups contributes to its biological activity.
Molecular Formula: C₁₄H₁₈ClN₃S
Molecular Weight: 303.83 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 μg/mL |
| Escherichia coli | 0.012 μg/mL |
These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), revealed that it inhibits cell proliferation at nanomolar concentrations.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 5.16 |
| A549 | 4.20 |
The compound's efficacy in inhibiting cancer cell growth is attributed to its ability to induce apoptosis and inhibit key signaling pathways such as PI3K/Akt and mTOR .
The biological activity of this compound can be summarized as follows:
- DNA Intercalation: The compound intercalates into DNA, disrupting replication processes.
- Enzyme Inhibition: It inhibits essential enzymes like DNA gyrase and topoisomerase IV in bacteria, leading to cell death.
- Apoptosis Induction: In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Several case studies have demonstrated the compound's potential in clinical applications:
- Study on Antibacterial Efficacy:
- Anticancer Evaluation:
Q & A
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Xenograft models : Nude mice implanted with human colorectal (HCT-116) or lung (A549) cancer cells.
- Pharmacodynamic markers : ELISA for caspase-3 activation or immunohistochemistry for Ki-67 suppression.
- Toxicity screening : Liver/kidney function tests and hematological profiling at 10–100 mg/kg doses .
Methodological Notes
- Contradiction mitigation : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability).
- Stereochemical considerations : Chiral HPLC ensures enantiopurity if asymmetric centers are present in derivatives .
- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
